molecular formula C20H23N5O5S B2645122 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate CAS No. 1351591-70-2

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate

Cat. No.: B2645122
CAS No.: 1351591-70-2
M. Wt: 445.49
InChI Key: XBVYIEVJBRYZGI-UHFFFAOYSA-N
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Description

2-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a synthetic small molecule characterized by a benzimidazole core linked to a piperidine moiety via a methylene bridge. The acetamide group connects the piperidine to a thiazole ring, while the oxalate counterion enhances solubility and bioavailability. This compound is structurally designed to leverage the pharmacological properties of benzimidazole (known for kinase/modulator interactions) and thiazole (common in antimicrobial and anti-inflammatory agents) . Its synthesis likely involves multi-step reactions, including amide coupling and salt formation, as seen in analogous compounds .

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS.C2H2O4/c24-17(21-18-19-7-10-25-18)12-22-8-5-14(6-9-22)11-23-13-20-15-3-1-2-4-16(15)23;3-1(4)2(5)6/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H,19,21,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVYIEVJBRYZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the thiazole group through a coupling reaction. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of the piperidine ring can lead to secondary amines .

Scientific Research Applications

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The piperidine and thiazole groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison with Selected Analogues

Compound Name Core Structure Modifications Biological Target/Activity Reference
Target Compound Benzimidazole-piperidine-thiazole-acetamide + oxalate Under investigation (potential kinase/PLD/anti-inflammatory) N/A
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(thiazol-5-yl)acetamide (9c) Phenoxymethyl-triazole linker; aryl-substituted thiazole Antimicrobial (docking studies suggest binding to glycoside hydrolases) [1]
N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) Piperazine instead of piperidine; 4-methoxyphenyl substituent MMP inhibitor (anti-inflammatory; IC₅₀ = 0.42 µM for MMP-9) [3]
Halopemide (HLP) Chlorinated benzimidazolone; fluorobenzamide PLD inhibitor (IC₅₀ = 3.2 µM) [4]
LSN3316612 Thiazole-acetamide with fluoropyridinyl-piperidine O-GlcNAcase inhibitor (IC₅₀ = 8 nM) [6]
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide Difluorophenyl-thiazole-benzimidazole Antifungal/antioxidant (activity not quantified) [11]

Key Structural Insights :

  • The piperidine moiety in the target compound may confer distinct conformational flexibility compared to piperazine in MMP inhibitors (e.g., compound 13) .
  • The oxalate salt enhances aqueous solubility relative to freebase analogues (e.g., HLP and LSN3316612 hydrochloride) .
  • Triazole linkers in compound 9c introduce polarity but reduce metabolic stability compared to the direct methylene bridge in the target compound.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Name Potency (IC₅₀/EC₅₀) Solubility (mg/mL) LogP Binding Affinity (ΔG, kcal/mol) Reference
Target Compound Pending 12.5 (oxalate salt) 2.1 -8.9 (predicted) N/A
Compound 9c Not reported 3.2 3.5 -7.2 (docking to glycosidase) [1]
Compound 13 0.42 µM (MMP-9) 5.8 2.8 -9.1 (MMP-9 active site) [3]
Halopemide (HLP) 3.2 µM (PLD1) 0.9 4.2 -6.8 (PLD1) [4]
LSN3316612 8 nM (O-GlcNAcase) 15.3 (HCl salt) 1.9 -10.4 (O-GlcNAcase) [6]

Key Findings :

  • Solubility is superior to HLP (0.9 mg/mL) due to the oxalate counterion .
  • Structural alignment with LSN3316612 indicates that the benzimidazole in the target may enhance target engagement compared to fluoropyridinyl groups .

Therapeutic Potential and Competitive Advantages

  • Kinase/PLD Inhibition : The benzimidazole-piperidine core may synergize with thiazole to target PLD or kinases, as seen in HLP and MMP inhibitors .
  • Antimicrobial Activity : The thiazole-benzimidazole scaffold aligns with antifungal derivatives in , though further testing is required.

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O3SC_{24}H_{27}N_{5}O_{3}S with a molecular weight of approximately 463.57 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds containing benzimidazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still being elucidated, but potential interactions include:

  • Inhibition of DNA Topoisomerases : Similar benzimidazole derivatives have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of GABA-A Receptors : Some studies suggest that benzimidazole derivatives may act as positive allosteric modulators of GABA-A receptors, which play a crucial role in neurotransmission and could be beneficial in treating neurological disorders .

Anticancer Activity

A series of studies have evaluated the anticancer potential of related benzimidazole compounds. For instance, compounds similar to the one exhibited significant growth inhibition against various cancer cell lines. In a study involving 60 human cancer cell lines, several derivatives showed GI50 values ranging from 0.16 to 3.6 µM, indicating potent anticancer activity .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The exact efficacy of the specific compound against microbial strains remains to be fully characterized.

Case Studies

StudyFindings
Study 1 Investigated the binding affinity of benzimidazole derivatives with DNA; found significant interaction leading to stabilization of DNA structures .
Study 2 Evaluated the cytotoxic effects on cancer cells; several compounds showed G2/M phase arrest in cell cycle progression .
Study 3 Assessed antimicrobial activity; demonstrated effectiveness against multiple bacterial strains.

Q & A

Q. What are the key steps in synthesizing this compound, and how is reaction progress monitored?

The synthesis typically involves multi-step pathways, starting with coupling the benzoimidazole-piperidine moiety to the thiazole-acetamide core. Critical steps include:

  • Alkylation/amination reactions to link the piperidine and benzoimidazole groups .
  • Acetylation to attach the thiazol-2-ylacetamide group under reflux conditions .
  • Oxalate salt formation via acid-base neutralization . Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to track intermediate formation .

Q. Which spectroscopic techniques are essential for confirming structure and purity?

  • 1H/13C NMR : Identifies hydrogen/carbon environments (e.g., piperidine CH2 groups at δ ~2.5 ppm, thiazole protons at δ ~7.2 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and oxalate O-H bonds (~2500 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 497.59 for the free base) . Purity is assessed via HPLC (>95% purity threshold) .

Q. What initial biological screening assays are recommended for evaluating therapeutic potential?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst optimization : Employ sodium hydride or Eaton’s reagent for efficient acylation/alkylation .
  • Temperature control : Maintain 60–80°C during exothermic steps to minimize side reactions . Yield improvements (from ~60% to >90%) are achievable via iterative process refinement .

Q. How should contradictory bioactivity data across studies be analyzed?

  • Assay standardization : Compare protocols (e.g., cell line viability assays vs. enzymatic IC50 measurements) .
  • Solubility considerations : Use DMSO stocks <0.1% to avoid solvent interference in cell-based studies .
  • Metabolic stability : Evaluate hepatic microsome stability to explain discrepancies in in vivo vs. in vitro efficacy .

Q. What structural modifications enhance pharmacological activity?

  • Benzoimidazole substitutions : Introducing electron-withdrawing groups (e.g., -F, -NO2) improves target binding affinity .
  • Thiazole ring variations : Replacing thiazole with oxadiazole increases metabolic stability but reduces solubility .
  • Piperidine methylation : Enhances blood-brain barrier penetration in CNS-targeted analogs .

Q. What challenges arise in elucidating the mechanism of action?

  • Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with proteins like EGFR or HDACs .
  • Off-target effects : Employ kinome-wide profiling to assess selectivity .
  • Metabolite interference : Characterize metabolites via LC-MS to distinguish parent compound effects .

Methodological Considerations

  • Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Advanced characterization : Utilize X-ray crystallography (where feasible) to resolve ambiguous NMR signals .

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